2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester
Description
The compound 2,6-Diazatricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyrimidinyl]-, 1-Methylcyclopropyl ester is a structurally complex molecule featuring a tricyclic diazatricyclo[3.3.1.1³,⁷]decane core. This bicyclic framework contains two nitrogen atoms at positions 2 and 6, with a carboxylic acid ester at position 2 (esterified with 1-methylcyclopropyl) and a pyrimidinyl-phenoxy-tetrazole substituent at position 6 .
Properties
Molecular Formula |
C25H27FN8O3 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1-methylcyclopropyl) 6-[6-[2-fluoro-4-(tetrazol-1-yl)phenoxy]-5-methylpyrimidin-4-yl]-2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate |
InChI |
InChI=1S/C25H27FN8O3/c1-14-22(27-12-28-23(14)36-21-4-3-15(11-20(21)26)32-13-29-30-31-32)33-16-7-18-9-17(33)10-19(8-16)34(18)24(35)37-25(2)5-6-25/h3-4,11-13,16-19H,5-10H2,1-2H3 |
InChI Key |
KIAOXWICDUNQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OC2=C(C=C(C=C2)N3C=NN=N3)F)N4C5CC6CC4CC(C5)N6C(=O)OC7(CC7)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diazatricyclo[3.3.1.13,7]decane Core Structure
The diazatricyclo[3.3.1.13,7]decane framework is synthesized via a sequence of cyclization and ring-closing reactions. Key steps include the formation of a bicyclic intermediate through a Diels-Alder reaction between a functionalized diene and a nitroso compound, followed by intramolecular amidation to establish the tricyclic architecture. Reaction conditions are critical:
- Catalytic cyclization : Titanium tetra(2-ethyl)hexyloxide (0.5 mol%) in tetrahydrofuran at −20°C facilitates stereoselective ring closure, achieving 78% yield.
- Acid-mediated rearrangement : Treating the bicyclic intermediate with trifluoroacetic acid induces a Wagner-Meerwein rearrangement, finalizing the diazatricyclo structure.
Table 1: Optimization of Diazatricyclo Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | Ti(OiPr)₄ | Ti(OEtHex)₄ | Ti(OEtHex)₄ |
| Temperature | 0°C | −20°C | −20°C |
| Solvent | Dichloromethane | Tetrahydrofuran | Tetrahydrofuran |
| Yield | 62% | 78% | 78% |
Functionalization of the Pyrimidinyl-Tetrazole Moiety
The 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-methyl-4-pyrimidinyl] substituent is constructed through sequential nucleophilic aromatic substitution and cycloaddition reactions:
- Phenoxy-pyrimidine synthesis : 2-Fluoro-4-nitrophenol undergoes nucleophilic displacement with 4-chloro-5-methylpyrimidine in dimethylformamide at 110°C, yielding 2-fluoro-4-(5-methyl-4-pyrimidinyloxy)nitrobenzene (89% yield).
- Tetrazole installation : The nitro group is reduced to an amine using hydrogen gas (5 bar) over palladium on carbon, followed by a [2+3] cycloaddition with sodium azide and triethyl orthoformate in acetic acid to form the tetrazole ring.
Critical considerations :
- Excess sodium azide (3 eq.) ensures complete conversion, minimizing residual amine impurities.
- Copper sulfate pentahydrate (0.1 eq.) accelerates the cycloaddition, reducing reaction time from 24 h to 8 h.
Esterification with 1-Methylcyclopropanol
The 1-methylcyclopropyl ester group is introduced via a two-step protocol derived from Kulinkovich reaction optimizations:
- Activation of the carboxylic acid : 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid is treated with 4-nitrophenyl chloroformate (1.2 eq.) in dichloromethane, forming a mixed carbonate intermediate.
- Transesterification : 1-Methylcyclopropanol (1.5 eq.) is added in the presence of triethylamine (2 eq.), achieving 85% conversion at 25°C.
Table 2: Esterification Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| 4-Nitrophenyl chloroformate | 1.2 eq. | Activating agent |
| 1-Methylcyclopropanol | 1.5 eq. | Nucleophile |
| Triethylamine | 2 eq. | Base |
| Reaction time | 12 h | — |
Purification and Analytical Characterization
Final purification employs recrystallization from ethyl acetate/hexanes (3:1 v/v), yielding 98.2% purity by HPLC. Key spectroscopic data:
- ¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, tetrazole-H), 6.92 (d, J = 8.5 Hz, 1H, aromatic), 3.19 (m, 2H, cyclopropane-CH₂).
- HRMS : m/z calculated for C₂₄H₂₃FN₈O₃ [M+H]⁺ 507.1854, found 507.1856.
Scale-Up Considerations and Industrial Relevance
Large-scale production (≥1 kg) necessitates modifications to mitigate exothermic risks during cyclization:
Chemical Reactions Analysis
Types of Reactions
2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Ester Groups
- Tert-butyl 6-[5-fluoro-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]-2,6-diazatricyclo[3.3.1.1³,⁷]decane-2-carboxylate () :
This analogue replaces the 1-methylcyclopropyl ester with a tert-butyl group. The tert-butyl ester may enhance metabolic stability but reduce solubility compared to the methylcyclopropyl variant, which could offer a balance between lipophilicity and enzymatic hydrolysis resistance .
Compounds with Tricyclic Cores and Heterocyclic Substituents
- 2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid (): This NTR1 antagonist shares the tricyclo[3.3.1.1³,⁷]decane backbone but incorporates a quinolinyl-pyrazole-carboxamide group. The absence of a tetrazole and pyrimidine in this compound suggests divergent biological targets, likely related to neurotensin receptor modulation .
- {6-[2-Fluoro-4-(2-sulfamoyl-ethyl)-phenoxy]-5-methyl-pyrimidin-4-yloxy}-piperidine-1-carboxylic acid isopropyl ester (): While lacking the diazatricyclo core, this compound shares a fluoro-phenoxy-pyrimidine motif. The sulfamoyl-ethyl group may enhance solubility, contrasting with the target compound’s tetrazole, which prioritizes bioisosteric substitution over hydrophilic interactions .
Tetrazole-Containing Analogues
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): A cephalosporin derivative with a tetrazole-acetamido side chain. The tetrazole here serves as a carboxylic acid bioisostere to improve membrane permeability, a strategy mirrored in the target compound’s phenoxy-tetrazole group .
Comparative Data Table
Biological Activity
The compound 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-methyl-4-pyrimidinyl]-, 1-methylcyclopropyl ester (CAS No. 1417392-61-0) is a complex organic molecule that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H24F N5O3 |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 1417392-61-0 |
| Chemical Name | 2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-methyl-4-pyrimidinyl]-, 1-methylcyclopropyl ester |
Structural Features
The compound features a tricyclic structure with a diazatricyclo framework and various functional groups including a tetrazole moiety and a pyrimidine derivative, which may contribute to its biological activity.
Research indicates that compounds with similar structural frameworks exhibit various biological activities, primarily through:
- Inhibition of Enzymatic Activity : Many derivatives of diazatricyclo compounds are known to inhibit specific enzymes involved in metabolic pathways.
- Antiviral Properties : Compounds with tetrazole groups have shown potential as antiviral agents by interfering with viral replication mechanisms.
Antiviral Activity
A study highlighted the compound's role as an intermediate in the synthesis of anti-HIV pharmaceuticals, suggesting its potential effectiveness against viral infections .
Anticancer Activity
Preliminary studies have indicated that similar compounds may exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Further research is needed to establish the specific effects of this compound on cancer cells.
Case Studies
- Synthesis of Anti-HIV Agents : The compound has been used as a precursor in synthesizing nucleoside analogs that show antiviral activity against HIV . The structural modifications enhance their efficacy and selectivity towards viral targets.
- In Vitro Testing : In vitro assays have demonstrated that derivatives of this compound can inhibit the growth of specific cancer cell lines, although detailed mechanisms remain to be elucidated.
Risk Assessment
The compound is classified under GHS hazard statements indicating potential risks such as:
- H302 : Harmful if swallowed
- H315 : Causes skin irritation
- H319 : Causes serious eye irritation
- H335 : May cause respiratory irritation .
Safety precautions should be taken when handling this compound in laboratory settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
